The compound has a molecular weight of 220.013 g/mol .
This compound is used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
This compound is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . It’s also used in the production of 3-Phenylphenazopyridine, an impurity of Phenazopyridine, which is used for the treatment of pain in the urinary tract .
5-Iodo-pyridin-3-ylamine is an organic compound with the molecular formula CHIN. It features a pyridine ring substituted with an iodine atom at the 5-position and an amino group at the 3-position. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
There is no current information available regarding the specific mechanism of action of 5-iodopyridin-3-amine in biological systems.
Due to the lack of specific data, it is advisable to handle 5-iodopyridin-3-amine with caution, assuming it might possess similar hazards to other iodinated aromatic compounds. These can include:
5-Iodo-pyridin-3-ylamine has demonstrated biological activity that makes it a candidate for further research in pharmacology. Its derivatives are being explored for their potential as:
Several methods exist for synthesizing 5-Iodo-pyridin-3-ylamine:
5-Iodo-pyridin-3-ylamine is primarily used in:
Studies have focused on the interactions of 5-Iodo-pyridin-3-ylamine with biological targets:
Several compounds share structural similarities with 5-Iodo-pyridin-3-ylamine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Chloro-5-iodo-pyridin-2-amines | 790692-90-9 | 0.83 |
| 3-Bromo-5-iodopyridin-2-amines | 697300-73-5 | Not Available |
| 2-Amino-4-methylpyridine | 6635-86-5 | 0.77 |
| 5-Iodo-nicotinic acid | Not Available | Not Available |
What sets 5-Iodo-pyridin-3-ylamine apart from these compounds is its specific substitution pattern on the pyridine ring, which influences its reactivity and biological profile. The combination of an iodine atom and an amino group allows for unique chemical transformations and interactions that may not be present in other similar compounds.